molecular formula C10H9N3O2 B493932 2-(4-oxo-1H-quinazolin-2-yl)acetamide CAS No. 21417-20-9

2-(4-oxo-1H-quinazolin-2-yl)acetamide

Cat. No.: B493932
CAS No.: 21417-20-9
M. Wt: 203.2g/mol
InChI Key: HLGWEIMMQZUCMM-UHFFFAOYSA-N
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Description

2-(4-oxo-1H-quinazolin-2-yl)acetamide is a heterocyclic compound featuring a quinazolinone core fused with an acetamide moiety. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The 4-oxo-1H-quinazolin-2-yl group in this compound provides a rigid aromatic scaffold, while the acetamide linker enhances solubility and facilitates interactions with biological targets such as enzymes or receptors. This structural motif is frequently employed in medicinal chemistry to optimize pharmacokinetic profiles and target specificity .

Properties

CAS No.

21417-20-9

Molecular Formula

C10H9N3O2

Molecular Weight

203.2g/mol

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)acetamide

InChI

InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15)

InChI Key

HLGWEIMMQZUCMM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CC(=O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The introduction of electron-withdrawing groups (e.g., chlorine in ) enhances stability but may reduce solubility, whereas methoxy or sulfonyl groups (e.g., ) improve binding to hydrophobic enzyme pockets.
  • Linker Flexibility: Compounds with rigid linkers (e.g., phenoxy in ) show higher target specificity compared to flexible acetamide derivatives.

Pharmacological Activities

Enzyme Inhibition

  • MAO-B Inhibitors : Safinamide and milacemide, structurally distinct acetamides, exhibit IC50 values of 0.028 µM for MAO-A and >10 µM for MAO-B, highlighting the role of aromatic substituents in isoform selectivity .
  • AChE/BChE Inhibitors : Triazole-benzothiazole acetamides (e.g., N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide) show dual inhibition (IC50: 2–5 µM) due to π-π stacking interactions with catalytic sites .

Anticancer Activity

  • Phenoxy Acetamide Derivatives: Compounds 38–40 () demonstrate potent activity against HCT-1 and MCF-7 cells (IC50: 0.5–1.2 µM), attributed to the sulfonyl-quinazoline moiety’s ability to disrupt DNA replication.

Molecular Docking and Receptor Affinity

  • GABA/AMPA Receptors : N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide exhibit high binding affinity (ΔG: −9.5 to −11.2 kcal/mol) due to hydrogen bonding with GluA2 ligand-binding domains .
  • Thiazole-Triazinoquinazoline Derivatives: Compounds like 3.6 () show moderate activity against kinases (Ki: 8–12 nM), suggesting the thioacetamide group enhances ATP-competitive binding.

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